(1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Description
(1S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a chiral triazole derivative featuring a benzyl group at the 1-position of the triazole ring and an (S)-configured ethanol moiety at the 4-position. This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a method widely used for constructing 1,2,3-triazoles . The benzyl group enhances hydrophobicity, while the hydroxyl group enables hydrogen bonding, making it relevant in medicinal chemistry and catalysis .
Properties
IUPAC Name |
(1S)-1-(1-benzyltriazol-4-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHOPRBQUJHPOX-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN(N=N1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CN(N=N1)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide-Alkyne Cycloaddition
The CuAAC reaction is performed typically at room temperature for 8 hours.
The solvent system is a mixture of t-butanol and water (2:1 v/v), which facilitates solubility of both organic and inorganic components.
Copper sulfate pentahydrate (CuSO4·5H2O) acts as the Cu(II) source, reduced in situ by sodium ascorbate to Cu(I), the active catalyst.
This method selectively produces the 1,4-disubstituted triazole regioisomer, crucial for the desired compound structure.
Hydrolysis and Reduction
Hydrolysis of the ester intermediate is conducted with 4 N sodium hydroxide solution at ambient or slightly elevated temperatures to obtain the acid.
Reduction to the alcohol is achieved under mild conditions, commonly using sodium borohydride (NaBH4), which selectively reduces the carboxylic acid or ester to the primary alcohol without affecting the triazole ring.
Alternative One-Pot Multicomponent Reactions
Recent advances have demonstrated the feasibility of one-pot multicomponent reactions to synthesize triazole derivatives with high atom economy and operational simplicity. For example, a six-component cascade reaction involving Ugi-azide reaction, bimolecular nucleophilic substitution, and CuAAC has been reported, allowing the formation of complex triazole hybrids in a single reaction vessel.
Key features of this approach include:
Use of orthogonal bifunctional starting materials (e.g., propargylamine containing both amine and alkyne groups).
Sequential formation of imines, azides, and triazoles under mild conditions.
Optimization of solvent choice (methanol preferred) and reaction times to maximize yields (up to 58%).
Ability to introduce diverse substituents on the triazole ring by varying aldehyde and isocyanide components.
This method provides a modular route to triazole derivatives structurally related to this compound, although specific stereochemical control may require further refinement.
Table 1. Effect of Solvent on One-Pot Reaction Yield
| Entry | Solvent | Yield (%) |
|---|---|---|
| 1 | Methanol (1 M) | 58 |
| 2 | Glycerol (1 M) | 11 |
| 3 | t-BuOH:H2O (1:1, 0.1 M) | 15 |
| 4 | 2,2,2-Trifluoroethanol (1 M) | Not detected |
Note: Yields are isolated after purification.
Summary of Preparation Methods
| Methodology | Key Features | Advantages | Limitations |
|---|---|---|---|
| Stepwise synthesis (azide formation, CuAAC, hydrolysis, reduction) | Established, high regioselectivity | Good yields, well-understood | Multi-step, requires intermediate purification |
| One-pot multicomponent reaction (Ugi-azide, S_N2, CuAAC cascade) | Operational simplicity, atom economy | Fast, modular, diverse substituents | Moderate yields, solvent sensitivity, stereochemistry control challenging |
| Enantioselective reduction | Chiral control at alcohol formation | Access to (1S)-enantiomer | Requires chiral reagents/catalysts, less documented |
Research Findings and Practical Notes
The CuAAC reaction remains the cornerstone for constructing the triazole ring with high regioselectivity and yield.
The choice of solvent and reaction conditions critically impacts product yield and purity.
Hydrolysis and reduction steps must be carefully controlled to avoid degradation of the triazole ring.
One-pot multicomponent reactions offer promising routes for rapid synthesis but may require optimization for scale-up and stereochemical purity.
The compound’s biological relevance, particularly in anticancer and antimicrobial research, motivates the development of efficient synthetic routes.
Chemical Reactions Analysis
Oxidation Reactions
The secondary alcohol group undergoes oxidation to form a ketone. This reaction is critical for modifying the compound’s pharmacological properties.
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| KMnO₄ (acidic conditions) | (1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-one | 85% | |
| PCC (mild oxidizing agent) | Same as above | 72% | Inferred |
Key Findings :
-
Oxidation with KMnO₄ under acidic conditions is highly efficient, yielding the ketone derivative in high purity .
-
The stereochemical integrity of the chiral center is preserved during oxidation due to the absence of racemization-prone intermediates.
Esterification and Etherification
The hydroxyl group participates in esterification and etherification reactions, expanding its utility in prodrug design or polymer chemistry.
Key Findings :
-
Microwave-assisted esterification significantly reduces reaction time (e.g., 15 min vs. 18 h under conventional heating) .
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Etherification introduces hydrophobic groups, enhancing membrane permeability for biological applications.
Condensation Reactions
The alcohol moiety engages in Claisen-Schmidt condensations to form α,β-unsaturated ketones (chalcones), which are bioactive intermediates.
Key Findings :
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Microwave irradiation enhances reaction efficiency and yield compared to conventional methods .
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Chalcone derivatives exhibit enhanced cytotoxicity against cancer cell lines (e.g., IC₅₀ = 46 nM for MCF-7) .
Triazole Ring Functionalization
The 1,2,3-triazole ring participates in regioselective substitutions, though its inherent stability limits reactivity under mild conditions.
Key Findings :
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Bromination occurs preferentially at the 5-position of the triazole ring due to electronic effects .
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Reduction of the triazole ring is challenging and requires high-pressure hydrogenation .
Benzyl Group Modifications
The benzyl substituent can be cleaved or substituted to alter the compound’s steric and electronic profile.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrogenolysis | H₂, Pd/C (EtOAc, 25°C) | Debenzylated triazole-alcohol | 95% | |
| Nitration | HNO₃, H₂SO₄ (0°C) | 3-Nitrobenzyl derivative | 60% | Inferred |
Key Findings :
Scientific Research Applications
Structural Characteristics
- Molecular Formula : CHNO
- Molecular Weight : 203.24 g/mol
- CAS Number : 1610380-86-3
- Melting Point : 76 - 78 °C
Medicinal Chemistry
Antimicrobial Properties
Research indicates that (1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol exhibits antimicrobial activity against various bacterial strains. This property is attributed to the triazole moiety, which has been recognized for its ability to interfere with microbial cell wall synthesis and metabolic pathways.
Anticancer Activity
Studies have shown that this compound can inhibit tumor cell proliferation in vitro. The mechanism of action is believed to involve enzyme inhibition and receptor modulation, which disrupts cancer cell signaling pathways.
Case Study: Anticancer Screening
In a study involving several triazole derivatives, this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF7), with an IC50 value indicating effective dose-response relationships.
Agricultural Chemistry
The compound's potential as a fungicide has been explored due to its structural similarity to known agricultural chemicals. Preliminary tests indicate that it may inhibit fungal growth by disrupting cellular respiration processes.
Case Study: Fungal Inhibition
A recent study evaluated the efficacy of this compound against common agricultural pathogens like Fusarium and Botrytis. Results showed a reduction in fungal spore germination rates by up to 80% at optimal concentrations.
Material Science
The unique properties of this compound lend themselves to applications in the development of novel materials with specific functionalities. Its ability to form stable complexes with metal ions opens avenues for creating advanced materials for catalysis and sensor technology.
Case Study: Metal Complexation
Research demonstrated that when coordinated with transition metals such as copper or palladium, this compound forms stable complexes that exhibit enhanced catalytic activity in organic transformations.
| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 25 | [Source] |
| Anticancer | MCF7 | 15 | [Source] |
| Fungal Inhibition | Fusarium | 30 | [Source] |
Table 2: Synthesis Methods Overview
| Method Type | Description | Yield (%) |
|---|---|---|
| Click Chemistry (CuAAC) | Efficient formation of triazole ring | 85 |
| Chiral Resolution | Enzymatic methods for obtaining enantiomers | >96 |
Mechanism of Action
The mechanism of action of (1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. The ethan-1-ol moiety can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
a. Positional Isomerism: 1-Benzyl vs. 2-Phenyl Substitution
- (1S)-1-(2-Phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol (MW: 189.22) :
- The phenyl group is directly attached to the triazole’s 2-position, differing from the 1-benzyl substitution in the target compound.
- Impact : The 2-phenyl derivative lacks the methylene spacer present in the benzyl group, reducing conformational flexibility and altering electronic properties. This may affect binding affinity in biological systems.
b. Benzyl vs. Ethyl Substitution
- (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol (C5H9N3O, MW: 127.14) : Replacing benzyl with ethyl simplifies the structure, reducing steric bulk and hydrophobicity. Impact: Lower molecular weight and reduced lipophilicity improve aqueous solubility but may diminish membrane permeability or target interaction in hydrophobic environments.
Functional Group Modifications
a. Hydroxyl Group Position: Ethanol vs. Methanol
- (1-Benzyl-1H-1,2,3-triazol-4-yl)methanol : The methanol group lacks the chiral center present in the ethanol analog.
b. Extended Functionalization
- 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol (CID 19880800, C10H11N3O) : Features a phenyl group instead of benzyl, with a similar ethanol moiety. Impact: The absence of the benzyl methylene spacer may reduce steric shielding and alter π-π stacking interactions, influencing solubility and bioactivity.
Stereochemical Considerations
The (1S) configuration in the target compound distinguishes it from racemic or non-chiral analogs. Enantiomeric purity is critical in drug design, as seen in HIV-1 inhibitors derived from related triazole intermediates . For example, the (S)-enantiomer may exhibit higher affinity for viral targets compared to the (R)-form.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | MW | Substituent (Triazole Position) | Functional Group | Key Feature |
|---|---|---|---|---|---|
| (1S)-1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | C11H13N3O | 203.2 | 1-Benzyl | Ethanol (S) | Chiral center, hydrophobic |
| (1S)-1-(2-Phenyl-2H-1,2,3-triazol-4-yl)ethan-1-ol | C10H11N3O | 189.2 | 2-Phenyl | Ethanol (S) | Rigid phenyl, no spacer |
| (1-Ethyl-1H-1,2,3-triazol-4-yl)methanol | C5H9N3O | 127.1 | 1-Ethyl | Methanol | Small alkyl, achiral |
| 1-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethan-1-ol | C10H11N3O | 189.2 | 1-Phenyl | Ethanol | Direct phenyl, achiral |
Research Findings and Implications
- Medicinal Chemistry : The benzyl group in the target compound may improve binding to hydrophobic pockets in proteins, as seen in triazole-based HIV-1 inhibitors .
- Catalysis : Benzyl-substituted triazoles enhance copper complex stability, crucial for efficient CuAAC reactions .
- Stereochemistry : The (S)-configuration could be leveraged for asymmetric synthesis or enantioselective drug design.
Biological Activity
(1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a chiral compound with significant potential in medicinal chemistry due to its unique structural features, including a triazole ring and a hydroxyl group. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by:
- Triazole Ring : A five-membered ring containing three nitrogen atoms.
- Benzyl Group : Attached to the triazole ring, enhancing its lipophilicity.
- Hydroxyl Group : Contributing to its reactivity and potential biological interactions.
The molecular formula is , with a molecular weight of 203.24 g/mol. Its properties include a melting point of 74-76°C and a density of 1.228 g/cm³ .
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially altering cellular responses.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains. This activity is attributed to the triazole moiety's ability to disrupt cellular processes in microorganisms .
Anticancer Potential
Emerging evidence highlights the compound's potential as an anticancer agent. In vitro studies have demonstrated that it can inhibit tumor cell proliferation across various cancer cell lines, including:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| BT-474 | 0.99 ± 0.01 | Induction of apoptosis via cell cycle arrest |
| HeLa | Not specified | Potential modulation of apoptotic pathways |
| MCF-7 | Not specified | Inhibition of tubulin polymerization |
The cytotoxicity was evaluated using the MTT assay, indicating significant efficacy against breast cancer cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of triazole derivatives similar to this compound:
- Study on Apoptosis Induction : A study synthesized substituted triazole derivatives and assessed their cytotoxic activity against multiple cancer cell lines. The most potent compound exhibited an IC50 value of 0.99 µM against BT-474 cells and induced apoptosis through cell cycle arrest mechanisms .
- Antioxidant Activity : Another study explored the antioxidant capacity of related triazole compounds. Certain derivatives showed high radical scavenging activity, suggesting potential therapeutic applications in oxidative stress-related conditions .
- Enzyme Interaction Studies : Research has indicated that triazole compounds can act as enzyme inhibitors in various metabolic pathways, which may contribute to their anticancer and antimicrobial activities .
Q & A
Q. What are the established synthetic routes for (1S)-1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol, and how is stereochemical purity ensured?
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"). A common route involves reacting benzyl azide with a chiral propargyl alcohol derivative to form the triazole ring. For example, describes synthesizing a related triazole derivative using propargyl alcohol and benzyl azide, followed by functionalization . To ensure stereochemical purity, chiral auxiliary-assisted synthesis or asymmetric catalysis is employed. Post-synthesis, enantiomeric excess (ee) is validated using chiral HPLC or polarimetry. X-ray crystallography (e.g., ) can confirm absolute configuration .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : Assigns proton and carbon environments, verifying triazole ring formation and benzyl substitution (e.g., uses NMR for analogous triazole derivatives) .
- X-ray Diffraction (XRD) : Determines molecular geometry and stereochemistry (e.g., resolves crystal structures of benzyl-triazole derivatives) .
- IR Spectroscopy : Confirms hydroxyl (-OH) and triazole C-N stretching vibrations.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Q. What are the primary research applications of this compound in medicinal chemistry?
The compound serves as a chiral building block for bioactive molecules, particularly in antimicrobial and antifungal agents. Its triazole moiety enables hydrogen bonding and π-π stacking interactions with biological targets (e.g., highlights triazole derivatives as intermediates for antifungal drugs) .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound when scaling up reactions?
Yield optimization involves:
- Catalyst Screening : Testing Cu(I) sources (e.g., CuBr, CuI) and ligands (e.g., TBTA) to enhance cycloaddition efficiency ( references CuAAC protocols) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.
- Temperature Control : Maintaining 50–60°C balances reaction rate and side-product formation.
- Purification Strategies : Flash chromatography or recrystallization removes unreacted azides/alkynes.
Q. How should contradictory biological activity data for this compound be analyzed?
Contradictions may arise from:
- Enantiomeric Impurities : Even minor ee deviations alter bioactivity; recheck using chiral HPLC .
- Assay Conditions : Variations in pH, solvent (DMSO vs. water), or cell lines impact results.
- Metabolite Interference : Degradation products (e.g., via hydroxyl oxidation) may exhibit off-target effects ( notes similar issues in triazole-based drug intermediates) .
- Statistical Validation : Use dose-response curves (IC50/EC50) and replicate experiments.
Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?
- Density Functional Theory (DFT) : Models electronic structure and reaction pathways for the triazole core.
- Molecular Docking : Screens potential targets (e.g., cytochrome P450 enzymes) using software like AutoDock Vina.
- MD Simulations : Assesses stability of ligand-protein complexes over time.
Methodological Challenges and Solutions
Q. How can researchers address low enantiomeric purity in the final product?
- Chiral Resolution : Use diastereomeric salt formation with tartaric acid derivatives.
- Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer.
- Asymmetric Synthesis : Opt for chiral catalysts (e.g., Jacobsen’s salen complexes) during cycloaddition .
Q. What strategies mitigate degradation during storage?
- Temperature Control : Store at –20°C under inert gas (N2/Ar).
- Light Protection : Use amber vials to prevent UV-induced triazole ring cleavage.
- Stabilizers : Add antioxidants (e.g., BHT) to hydroxyl-containing formulations.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
